N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
Description
N-{4-[Benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide is a synthetic small molecule characterized by a but-2-yn-1-yl linker bearing a benzyl(methyl)amino group and a 2-phenoxypropanamide moiety. Its molecular formula is C₂₀H₂₂N₂O₂, with a calculated molecular weight of 322.40 g/mol. Structural analogs (discussed below) imply possible applications in cholinesterase inhibition or as intermediates in drug discovery .
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-18(25-20-13-7-4-8-14-20)21(24)22-15-9-10-16-23(2)17-19-11-5-3-6-12-19/h3-8,11-14,18H,15-17H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKTUZNXFAJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#CCN(C)CC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with ethanolamine to form N-benzyl ethanolamine. This intermediate is then reacted with formaldehyde and formic acid to produce N-benzyl-N-methyl ethanolamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (Compound 10-C10)
- Key Features: Substituents: Dihydroisoxazolyl, tetrahydroacridin-9-yl, and a quaternary ammonium group. Molecular Weight: Not explicitly stated but likely >500 g/mol due to the extended alkyl chain and acridine moiety. Activity: Designed as a bipharmacophoric cholinesterase inhibitor, combining acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition . Synthesis: Low yield (10%) due to steric hindrance from the bulky tetrahydroacridine group .
Comparison :
- The alkyne linker in both compounds suggests rigidity, but the target’s shorter chain may limit interactions with deep binding pockets.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- Key Features :
Comparison :
N-(4-Benzoylphenyl)-2-methylpropanamide
- Key Features :
Comparison :
Research Findings and Implications
- Synthetic Challenges : Analogous compounds with bulky groups (e.g., tetrahydroacridine in 10-C10) exhibit low yields (~10%), suggesting the target compound’s synthesis may also face steric or solubility issues .
- The target’s phenoxy group may engage in similar interactions.
- Biological Potency : The absence of charged groups (vs. 10-C10) may reduce cholinesterase affinity but improve bioavailability. Fluorine in analogs enhances metabolic stability, a feature absent in the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
